
2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride” is a complex organic compound. It contains an ethylamino group, a fluorobenzyl group, and an acetamide group. The hydrochloride indicates that it is a salt of hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the ethylamino group, the fluorobenzyl group, and the acetamide group. These groups would then need to be combined in the correct order to form the final compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The exact structure would depend on the specific synthesis process used .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. These could include reactions involving the ethylamino group, the fluorobenzyl group, or the acetamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Antipsychotic Agents Development
A study on the synthesis and pharmacological evaluation of a series of novel compounds, including ones with similar structural motifs to "2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride", found potential antipsychotic applications. These compounds, notably 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).
Analgesic and Anti-Inflammatory Activities
Compounds synthesized from cyclocondensation involving related structural frameworks showed significant analgesic and anti-inflammatory effects. These effects were comparable to those of sodium metamizole, indicating the potential of such compounds in the development of new pain management and anti-inflammatory drugs (Yusov et al., 2019).
DNA-Drug Interaction Studies
Research into the interactions between drugs with similar structural features and DNA using Surface Plasmon Resonance (SPR) technology highlights the importance of these compounds in understanding drug-DNA interactions. Such studies are crucial for the development of drugs targeting genetic materials or mechanisms (Bischoff et al., 1998).
Intracellular pH Measurement
The development of pH-sensitive probes for measuring intracellular pH is another area where compounds with similar functionalities have been utilized. Modifications to the basic structure of 2-aminophenol derivatives, for instance, have led to probes with applications in biological and medical research (Rhee et al., 1995).
Antiallergic Agents
A series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides were synthesized, showing potent antiallergic activity. These compounds were found to be significantly more potent than astemizole in histamine release assays, indicating their potential as novel antiallergic medications (Menciu et al., 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9;/h3-6,13H,2,7-8H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSCAOLPDQYNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NCC1=CC=C(C=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
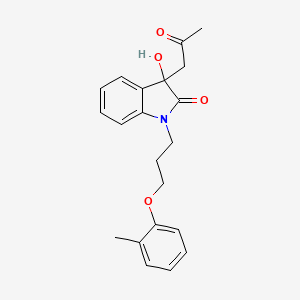
![8-(2-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927437.png)
![Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2927439.png)
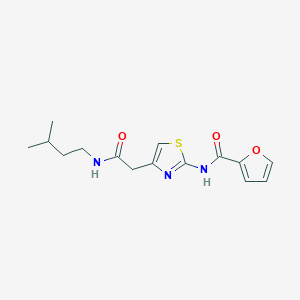
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2927445.png)
![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2927447.png)

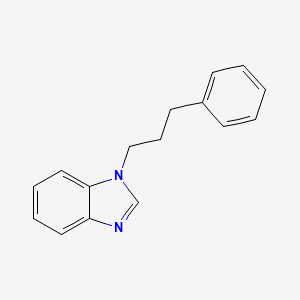
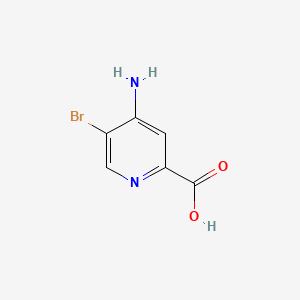
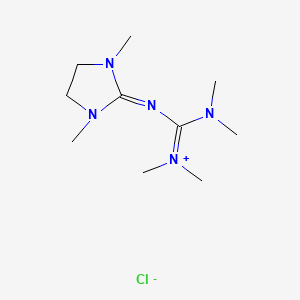
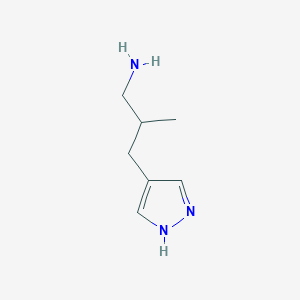
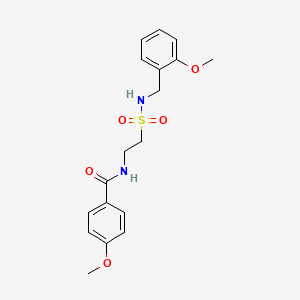

![5-Tert-butyl-3-(2-chlorophenyl)-7-methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2927458.png)
